Structural Simplicity vs. Elaborated Azaindole Analog: Absence of Carbonyl Linker as a Design Differentiator
The target compound features a direct bond between the cyanoacrylamide warhead and the 3-position of the azaindole ring. Its closest functional analog in the published literature, azaindole 8, incorporates a phenyl-carbonyl linker between these two groups and exhibits an IC50 of 120 nM against the RSK2 C-terminal domain (CTD) [1]. The target compound, lacking this linker, presents a lower molecular weight (212.2 vs. 316.3 g/mol) and a distinct electrostatic surface. This structural divergence is critical, as the co-crystal structure of azaindole 8 with RSK2 (PDB: 4JG7) showed the carbonyl linker forming a key hydrogen bond with hinge residue M496, a binding mode that cannot be replicated by the target compound [1]. Therefore, the target compound is a distinct scaffold for exploring a different chemical space in the hinge region, potentially engaging alternative residues or enabling different vectors for fragment growth.
| Evidence Dimension | Molecular Weight and Key Functional Group Differences |
|---|---|
| Target Compound Data | MW: 212.21 g/mol; Direct azaindole-cyanoacrylamide linkage (C11H8N4O) |
| Comparator Or Baseline | Azaindole 8 (Compound 8 in Miller et al., 2013): MW: 316.3 g/mol; Contains a phenyl-carbonyl linker between azaindole and cyanoacrylamide (C18H12N4O2) |
| Quantified Difference | Not applicable—structural differentiation |
| Conditions | Chemical structure analysis; Data from Miller et al. (2013) supporting information. |
Why This Matters
For fragment-based drug discovery, a lower molecular weight and alternative binding mode probe a different, less congested region of the kinase active site, offering a distinct starting point for rational inhibitor design.
- [1] Miller, R. M., et al. (2013). J. Am. Chem. Soc., 135(14), 5298–5301. View Source
